Acetic acid--7-phenylhept-2-ene-4,6-diyn-1-ol (1/1)
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Overview
Description
Acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol (1/1) is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of an acetic acid moiety attached to a heptene chain with phenyl and diynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol involves several steps. One common synthetic route includes the reaction of (E)-2-penten-4-yn-1-ol with phenylacetylene under specific conditions to form the desired product . The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the compound’s properties.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol involves its interaction with specific molecular targets. The compound’s phenyl and diynyl groups allow it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-phenylhept-2-en-4,6-diyn-1-ol: Shares a similar structure but lacks the acetic acid moiety.
7-phenylhept-2-en-4,6-diynyl acetate: An ester derivative with different chemical properties.
(E)-2-Decene-4,6-diyn-1-ol: Similar diynyl structure but with different substituents.
Uniqueness
Acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol is unique due to the presence of both acetic acid and diynyl groups, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a valuable compound for various research applications.
Properties
CAS No. |
6130-77-4 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
acetic acid;7-phenylhept-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C13H10O.C2H4O2/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13;1-2(3)4/h3-4,6-8,10-11,14H,12H2;1H3,(H,3,4) |
InChI Key |
IJDMSUWBSWCAPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C#CC#CC=CCO |
Origin of Product |
United States |
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